molecular formula C39H55BrO4 B056481 4-Bromobenzyl 3-acetylmaprounate CAS No. 123887-66-1

4-Bromobenzyl 3-acetylmaprounate

Cat. No. B056481
M. Wt: 667.8 g/mol
InChI Key: YXYOERKDOLFSLL-FQMFXQSHSA-N
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Description

4-Bromobenzyl 3-acetylmaprounate (4-Br-Bn-AMPA) is a chemical compound that belongs to the class of AMPA receptor agonists. It is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 4-Bromobenzyl 3-acetylmaprounate involves the activation of AMPA receptors in the brain. This leads to an increase in the influx of calcium ions into the neuron, which triggers a series of biochemical reactions that ultimately result in enhanced synaptic transmission.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromobenzyl 3-acetylmaprounate include enhanced synaptic transmission, increased neuronal activity, and improved learning and memory. It has also been shown to have neuroprotective effects and can prevent neuronal damage caused by various neurotoxins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Bromobenzyl 3-acetylmaprounate in lab experiments is its specificity for AMPA receptors. This makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of using 4-Bromobenzyl 3-acetylmaprounate is its potential toxicity at high concentrations. Careful dosing is required to avoid any adverse effects.

Future Directions

There are several future directions for the use of 4-Bromobenzyl 3-acetylmaprounate in scientific research. One direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the GABAergic and dopaminergic systems. Additionally, the development of more selective AMPA receptor agonists could lead to the discovery of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, 4-Bromobenzyl 3-acetylmaprounate is a valuable tool for studying the function of AMPA receptors in the brain. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study of 4-Bromobenzyl 3-acetylmaprounate and its potential therapeutic applications could lead to significant advancements in the field of neuroscience.

Synthesis Methods

The synthesis of 4-Bromobenzyl 3-acetylmaprounate involves the reaction of 4-bromobenzyl alcohol with 3-acetylmaprounate in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-Bromobenzyl 3-acetylmaprounate has been widely used in scientific research to study the function of AMPA receptors in the brain. It has been shown to enhance synaptic transmission and increase the activity of neurons in the hippocampus. This makes it a valuable tool for studying the mechanisms underlying learning and memory.

properties

CAS RN

123887-66-1

Product Name

4-Bromobenzyl 3-acetylmaprounate

Molecular Formula

C39H55BrO4

Molecular Weight

667.8 g/mol

IUPAC Name

(4-bromophenyl)methyl (4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C39H55BrO4/c1-25(41)44-32-16-19-36(6)28(35(32,4)5)13-17-37(7)29(36)14-18-38(8)30(37)15-20-39(22-21-34(2,3)23-31(38)39)33(42)43-24-26-9-11-27(40)12-10-26/h9-12,15,28-29,31-32H,13-14,16-24H2,1-8H3/t28-,29+,31-,32-,36-,37+,38+,39+/m0/s1

InChI Key

YXYOERKDOLFSLL-FQMFXQSHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)OCC6=CC=C(C=C6)Br)(C)C)C)C

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C

synonyms

4-bromobenzyl 3-acetylmaprounate
p-BBAM

Origin of Product

United States

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